

Encorafenib-13C,d3: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Encorafenib-13C,d3

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Encorafenib-13C,d3 is a stable isotope-labeled derivative of Encorafenib, a potent and selective inhibitor of the BRAF kinase. This technical guide provides an in-depth overview of **Encorafenib-13C,d3**, its parent compound Encorafenib, and their roles in cancer research and drug development. The guide details the mechanism of action, pharmacokinetics, and analytical applications of these compounds. It is intended for researchers, scientists, and drug development professionals who are working with or have an interest in BRAF inhibitors and their use in precision oncology.

Introduction to Encorafenib

Encorafenib is a small molecule inhibitor of the RAF kinase family, with high potency against the BRAF V600E mutation.[1][2] This mutation is a key driver in several cancers, most notably melanoma and colorectal cancer.[1][3] Encorafenib functions by targeting the mitogen-activated protein kinase (MAPK) signaling pathway, also known as the RAS-RAF-MEK-ERK pathway, which is critical for cell division, differentiation, and survival.[1][4] In cancers with the BRAF V600E mutation, this pathway is constitutively active, leading to uncontrolled cell proliferation.[4][5] Encorafenib's targeted action makes it a cornerstone of therapy for patients with BRAF V600E-mutant unresectable or metastatic melanoma, often used in combination with a MEK inhibitor like binimetinib.[3][6]

Encorafenib-13C,d3: The Labeled Analog

Encorafenib-13C,d3 is a stable isotope-labeled version of Encorafenib, incorporating one Carbon-13 atom and three deuterium atoms into its molecular structure.[7][8][9] This labeling does not significantly alter the chemical or biological properties of the molecule but provides a distinct mass signature.[8][10] This key feature makes **Encorafenib-13C,d3** an invaluable tool in analytical and research settings.

Primary Applications of **Encorafenib-13C,d3**:

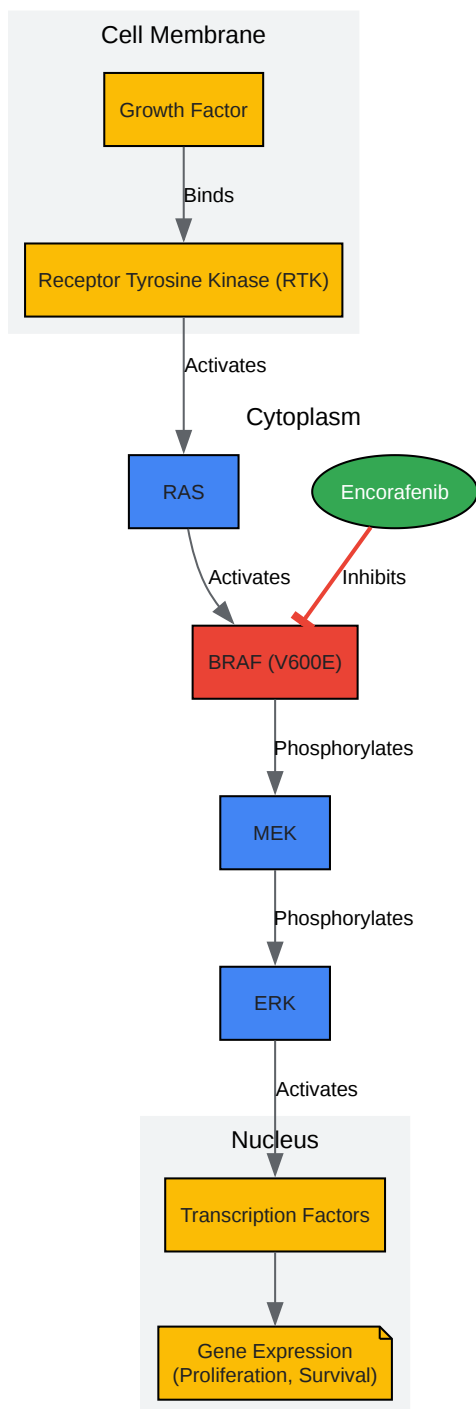
- **Internal Standard for Quantitative Analysis:** In bioanalytical methods such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), **Encorafenib-13C,d3** is used as an internal standard.[7][11] Its similar chemical behavior to Encorafenib allows for accurate quantification of the parent drug in complex biological matrices like plasma.[11]
- **Tracer in Pharmacokinetic and Metabolic Studies:** The stable isotope label allows researchers to trace the absorption, distribution, metabolism, and excretion (ADME) of Encorafenib within a biological system without the use of radioactive isotopes.[7][8]

Mechanism of Action: Targeting the MAPK/ERK Pathway

Encorafenib exerts its therapeutic effect by inhibiting the activity of BRAF kinases, particularly the constitutively active BRAF V600E mutant.[1][2] This inhibition disrupts the downstream signaling cascade of the MAPK/ERK pathway.

The BRAF V600E mutation leads to a 500-fold increase in kinase activity, stimulating the MEK/ERK signaling pathway even in the absence of extracellular growth factors.[5] By blocking BRAF V600E, Encorafenib prevents the phosphorylation of MEK, which in turn prevents the phosphorylation of ERK.[3] The inactivation of this pathway ultimately leads to the suppression of cell proliferation and the induction of apoptosis in BRAF V600E-mutant cancer cells.[7]

MAPK/ERK Signaling Pathway and Encorafenib Inhibition

[Click to download full resolution via product page](#)**Diagram 1:** MAPK/ERK Signaling Pathway Inhibition by Encorafenib.

Quantitative Data

The following tables summarize key quantitative data for Encorafenib.

Table 1: In Vitro Potency of Encorafenib

Target	IC50 (nM)
BRAF V600E	0.35 [1] [2]
Wild-type BRAF	0.47 [1] [2]
CRAF	0.30 [1] [2]
JNK1	Clinically achievable concentrations ($\leq 0.9 \mu\text{M}$) [1] [2]
JNK2	Clinically achievable concentrations ($\leq 0.9 \mu\text{M}$) [1] [2]
JNK3	Clinically achievable concentrations ($\leq 0.9 \mu\text{M}$) [1] [2]
LIMK1	Clinically achievable concentrations ($\leq 0.9 \mu\text{M}$) [1] [2]
LIMK2	Clinically achievable concentrations ($\leq 0.9 \mu\text{M}$) [1] [2]
MEK4	Clinically achievable concentrations ($\leq 0.9 \mu\text{M}$) [1] [2]

| STK36 | Clinically achievable concentrations ($\leq 0.9 \mu\text{M}$)[\[1\]](#)[\[2\]](#) |

Table 2: Pharmacokinetic Properties of Encorafenib

Parameter	Value
Time to Maximum Concentration (Tmax)	~2 hours[1][12]
Bioavailability	At least 86% absorbed[12][13]
Protein Binding	86%[1][12]
Apparent Volume of Distribution	164 L[1][12]
Terminal Half-life (t1/2)	~3.5 hours[1][12]
Metabolism	Primarily by CYP3A4 (83%), with minor contributions from CYP2C19 (16%) and CYP2D6 (1%)[1][12]

| Excretion | Approximately 47% in feces (5% unchanged) and 47% in urine (2% unchanged)[1][12] |

Experimental Protocols

Quantitative Analysis of Encorafenib in Plasma using LC-MS/MS with Encorafenib-13C,d3 as an Internal Standard

This protocol outlines a general procedure for the quantification of Encorafenib in human plasma.

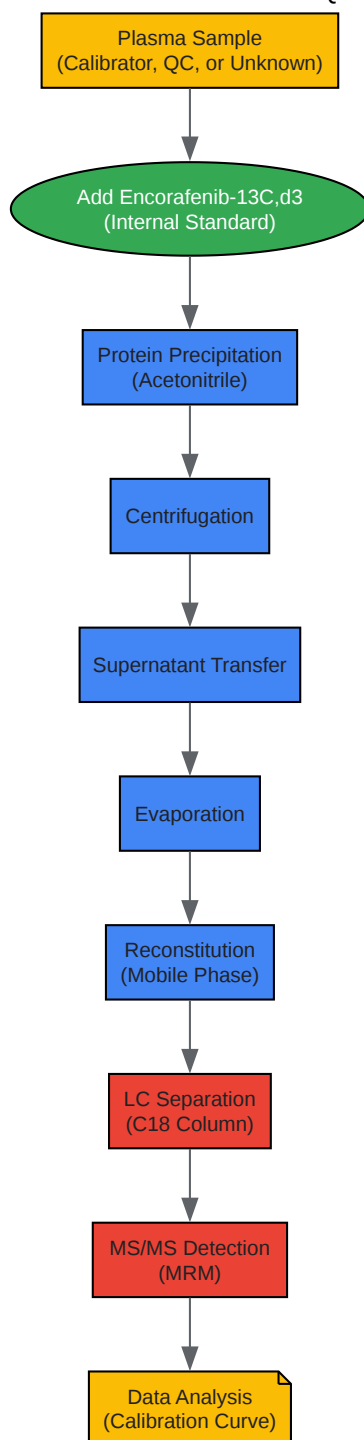
Methodology:

- Preparation of Stock Solutions:
 - Prepare a 1 mg/mL stock solution of Encorafenib in methanol.
 - Prepare a 1 mg/mL stock solution of **Encorafenib-13C,d3** in methanol.[11]
- Preparation of Calibration Standards and Quality Controls (QCs):

- Serially dilute the Encorafenib stock solution with methanol to create a series of working solutions at different concentrations.
- Spike blank human plasma with the working solutions to generate calibration standards and QC samples at various concentration levels.[\[11\]](#)
- Sample Preparation (Protein Precipitation):
 - To a 100 µL aliquot of plasma sample (calibrator, QC, or unknown), add 20 µL of the **Encorafenib-13C,d3** internal standard working solution.
 - Add 300 µL of acetonitrile to precipitate plasma proteins.
 - Vortex mix for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
 - Reconstitute the residue in 100 µL of the mobile phase.
- LC-MS/MS Analysis:
 - Inject the reconstituted sample onto a suitable C18 reverse-phase HPLC column.
 - Use a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
 - Detect the analytes using a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).
 - Monitor the precursor-to-product ion transitions for both Encorafenib and **Encorafenib-13C,d3**.
- Data Analysis:
 - Construct a calibration curve by plotting the peak area ratio of Encorafenib to **Encorafenib-13C,d3** against the nominal concentration of the calibration standards.

- Determine the concentration of Encorafenib in the unknown samples by interpolating their peak area ratios from the calibration curve.

LC-MS/MS Workflow for Encorafenib Quantification



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Diagram 2: LC-MS/MS Workflow for Encorafenib Quantification.

Conclusion

Encorafenib represents a significant advancement in the targeted therapy of BRAF V600E-mutant cancers. The availability of its stable isotope-labeled analog, **Encorafenib-13C,d3**, is crucial for the accurate and reliable quantification of the drug in biological systems. This technical guide has provided a comprehensive overview of the mechanism of action, key quantitative data, and a representative analytical protocol for Encorafenib and its labeled counterpart. This information is intended to support researchers and drug development professionals in their efforts to further understand and utilize this important therapeutic agent.

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